molecular formula C12H9N3O4 B155187 4-Amino-2,6-dinitrobiphenyl CAS No. 136861-00-2

4-Amino-2,6-dinitrobiphenyl

Cat. No. B155187
M. Wt: 259.22 g/mol
InChI Key: SFOZSUOXRHKVCL-UHFFFAOYSA-N
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Description

4-Amino-2,6-dinitrobiphenyl is a chemical compound with the molecular formula C12H9N3O4 . It contains a total of 29 bonds, including 20 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 2 nitro groups (aromatic) .


Synthesis Analysis

The synthesis of 4-Amino-2,6-dinitrobiphenyl or similar compounds often involves complex chemical reactions. For instance, a related compound, 4-amino-2,6-dichloropyridine, was synthesized through a series of reactions starting with 2,6-dichloropyridine, which was oxidized to a pyridine N-oxide derivative, followed by nitration and reduction .


Molecular Structure Analysis

The molecular structure of 4-Amino-2,6-dinitrobiphenyl includes 29 bonds in total. This includes 20 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 2 nitro groups (aromatic) .

Scientific Research Applications

Synthesis and Energetic Properties

4-Amino-3,5-dinitroaniline, a related compound to 4-Amino-2,6-dinitrobiphenyl, has been synthesized for energetic properties research. Studies like one conducted by Klapötke, Preimesser, & Stierstorfer (2015) explore such compounds for their thermal stability and sensitivity toward impact and friction, comparing them to commercially available analogues (Klapötke, Preimesser, & Stierstorfer, 2015).

Environmental Impact and Mutagenicity

4-Amino-3,3'-dichloro-5,4'-dinitrobiphenyl (ADDB), closely related to 4-Amino-2,6-dinitrobiphenyl, is a potent mutagen. Mizuno et al. (2007) researched its environmental impact, especially its presence in water bodies like the Waka River in Japan, and its potential for endocrine disruption (Mizuno et al., 2007).

Development of Monoclonal Antibodies

Research by Yang et al. (2006) delves into the preparation of monoclonal antibodies against 2, 4-dinitrophenyl, a structurally similar compound. These antibodies have high affinities and are useful in molecular biology and immunoassay applications (Yang et al., 2006).

Synthesis of Antimicrobial Agents

Sah et al. (2014) explored the synthesis of antimicrobial agents involving compounds like 4-chloro-(2,6-dinitro phenoxy)-ethyl acetate. These studies contribute to the development of new drugs and treatments (Sah, Bidawat, Seth, & Gharu, 2014).

properties

IUPAC Name

3,5-dinitro-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c13-9-6-10(14(16)17)12(11(7-9)15(18)19)8-4-2-1-3-5-8/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOZSUOXRHKVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159985
Record name 4-Amino-2,6-dinitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-dinitrobiphenyl

CAS RN

136861-00-2
Record name 4-Amino-2,6-dinitrobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136861002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2,6-dinitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2,6-DINITROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL4L4R54GM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GW Gray, D Lewis - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
Preparations and, where necessary, proofs of structure are described for five new dinitro-and three new trinitro-fi-terphenyls-2, 2’-, 2, 3’-, 2, 2”-, 2, 4”-, and 4, 2’-dinitro-fi-terphenylJ and 2, …
Number of citations: 0 pubs.rsc.org

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